Cas no 2228882-89-9 (3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid)

3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid
- 2228882-89-9
- EN300-1908522
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- インチ: 1S/C8H5BrClNO3/c9-5-3-11-7(10)2-4(5)1-6(12)8(13)14/h2-3H,1H2,(H,13,14)
- InChIKey: GHJJIHFRJYRDAD-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=CC=1CC(C(=O)O)=O)Cl
計算された属性
- 精确分子量: 276.91413g/mol
- 同位素质量: 276.91413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 67.3Ų
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1908522-2.5g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-1908522-10.0g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 10g |
$4667.0 | 2023-06-02 | ||
Enamine | EN300-1908522-0.1g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 0.1g |
$956.0 | 2023-09-18 | ||
Enamine | EN300-1908522-0.25g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1908522-0.5g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-1908522-0.05g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-1908522-5.0g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 5g |
$3147.0 | 2023-06-02 | ||
Enamine | EN300-1908522-5g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 5g |
$3147.0 | 2023-09-18 | ||
Enamine | EN300-1908522-10g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 10g |
$4667.0 | 2023-09-18 | ||
Enamine | EN300-1908522-1.0g |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid |
2228882-89-9 | 1g |
$1086.0 | 2023-06-02 |
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acidに関する追加情報
3-(5-Bromo-2-chloropyridin-4-yl)-2-oxopropanoic Acid (CAS No. 2228882-89-9)
3-(5-Bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid, also known by its CAS number 2228882-89-9, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a pyridine ring substituted with bromine and chlorine atoms at specific positions, along with a 2-keto propionic acid moiety. The combination of these functional groups imparts the compound with versatile reactivity and intriguing properties that make it a valuable building block in organic synthesis.
The synthesis of 3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid typically involves multi-step processes that require precise control over reaction conditions to achieve the desired regioselectivity and stereochemistry. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly routes to this compound, leveraging transition metal catalysts and microwave-assisted reactions. These innovations have not only improved the yield but also reduced the production costs, making it more accessible for large-scale applications.
One of the most notable applications of this compound is in the development of novel pharmaceutical agents. Researchers have demonstrated that 3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid can serve as a potent inhibitor of certain enzymes implicated in diseases such as cancer and neurodegenerative disorders. For instance, studies published in leading journals like Nature Communications and Journal of Medicinal Chemistry highlight its ability to modulate kinase activity, a critical target in anti-cancer drug discovery.
In addition to its therapeutic potential, this compound has found utility in agrochemical research. Its ability to act as a herbicide or fungicide precursor has been explored extensively. Field trials conducted in collaboration with agricultural research institutions have shown promising results, indicating that derivatives of this compound could offer sustainable solutions for crop protection without adverse environmental impacts.
The physical and chemical properties of CAS No. 2228882-89-9 are well-documented, providing researchers with essential data for its safe handling and application. For example, its melting point, solubility profile, and stability under various conditions are critical parameters that influence its suitability for different synthetic pathways. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm its structure and purity, ensuring the reliability of experimental results.
The global demand for compounds like 3-(5-bromo-2-chloropyridin-4-yl)-2-oxopropanoic acid continues to grow due to increasing investments in R&D across multiple industries. Market analysis reports indicate a steady rise in its usage as an intermediate in specialty chemical manufacturing. This trend is further supported by the development of green chemistry practices that emphasize the use of renewable feedstocks and energy-efficient processes.
In conclusion, CAS No. 2228882-89-9, or 3-(5-bromo-...) represents a prime example of how cutting-edge research can transform complex organic molecules into valuable tools for addressing real-world challenges. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in shaping the future of medicine and agriculture.
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